molecular formula C15H14BNO2 B2630038 (1-Benzylindol-5-yl)boronic acid CAS No. 2346512-57-8

(1-Benzylindol-5-yl)boronic acid

Cat. No. B2630038
CAS RN: 2346512-57-8
M. Wt: 251.09
InChI Key: JKACPKHWZZGGJB-UHFFFAOYSA-N
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Description

“(1-Benzylindol-5-yl)boronic acid” is a boronic acid compound with a molecular formula of C15H14BNO2 and a molecular weight of 251.09 .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

(1-Benzylindol-5-yl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (usually an aryl bromide or iodide) in the presence of a palladium catalyst. The broad application of Suzuki–Miyaura coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature. Researchers use this reaction to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials .

Fluorescent Sensors for Carbohydrates and Biomolecules

Boronic acids have a unique property: they can reversibly bind to cis-diols (such as those found in carbohydrates and nucleic acids). Researchers have exploited this property to design fluorescent sensors based on boronic acid derivatives. By modifying the boronic acid moiety, scientists create sensors that selectively detect specific analytes. For example, “(1-Benzylindol-5-yl)boronic acid” derivatives have been used to sense glucose levels, nucleotides, and other biologically relevant molecules. These sensors find applications in diagnostics, environmental monitoring, and drug discovery .

Safety and Hazards

The safety data sheet for a similar compound, “1-Benzylindole-5-boronic acid pinacol ester”, suggests that it should be handled with personal protective equipment and face protection. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including their application as sensors and in the development of therapeutics . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests potential future directions for the study and application of “(1-Benzylindol-5-yl)boronic acid”.

Mechanism of Action

Target of Action

The primary target of the compound (1-Benzylindol-5-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The (1-Benzylindol-5-yl)boronic acid acts as an organoboron reagent in this process .

Mode of Action

The (1-Benzylindol-5-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, where oxidative addition occurs with formally electrophilic organic groups .

Biochemical Pathways

The (1-Benzylindol-5-yl)boronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . These properties may impact the bioavailability of (1-Benzylindol-5-yl)boronic acid.

Result of Action

The result of the action of (1-Benzylindol-5-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of (1-Benzylindol-5-yl)boronic acid is influenced by environmental factors such as the reaction conditions. The success of the Suzuki-Miyaura cross-coupling reaction, in which (1-Benzylindol-5-yl)boronic acid participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

(1-benzylindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKACPKHWZZGGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylindol-5-yl)boronic acid

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